molecular formula C10H15N5O13P2Se B1262409 3-Phosphoadenylylselenate

3-Phosphoadenylylselenate

Cat. No.: B1262409
M. Wt: 554.2 g/mol
InChI Key: AZRLZPIFEZUZLW-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phosphoadenylylselenate is a critical intermediate in selenoamino acid metabolism, acting as a key substrate for the synthesis of selenophosphate—a selenium donor required for the biosynthesis of selenocysteine and selenoproteins . Structurally, it consists of an adenosine moiety linked to a phosphate group and a selenate group, with the IUPAC name [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]selenonic acid . This compound is enzymatically derived from adenosine triphosphate (ATP) and selenate, highlighting its role in selenium assimilation pathways.

Properties

Molecular Formula

C10H15N5O13P2Se

Molecular Weight

554.2 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl selenono hydrogen phosphate

InChI

InChI=1S/C10H15N5O13P2Se/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1

InChI Key

AZRLZPIFEZUZLW-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[Se](=O)(=O)O)OP(=O)(O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O[Se](=O)(=O)O)OP(=O)(O)O)O)N

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

3-Phosphoadenylylselenate belongs to a family of phosphoadenylylated metabolites involved in transferring reactive anionic groups. Below is a detailed comparison with its closest analogs:

3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)

  • Molecular Formula : C₁₀H₁₅N₅O₁₃P₂S
  • Structure: Features an adenosine core with a sulfate group linked via a phosphodiester bond.
  • Function: Serves as the universal sulfur donor in sulfation reactions (e.g., glycosaminoglycan biosynthesis) .
  • Key Difference : Replaces selenium with sulfur, resulting in distinct biochemical roles. Sulfur’s higher electronegativity and smaller atomic radius confer greater stability to PAPS compared to selenium-containing analogs.

Adenosine 5'-Phosphoselenate (APSe)

  • Molecular Formula : C₁₀H₁₄N₅O₁₂PSe
  • Structure : Similar to this compound but lacks the additional phosphate group at the 3' position.
  • Function : Direct precursor to this compound in selenium metabolism.
  • Key Difference : Absence of the 3'-phosphate reduces its reactivity, limiting its role to early selenium activation steps .

3'-Phosphoadenosine 5'-Phosphate (PAP)

  • Molecular Formula : C₁₀H₁₄N₅O₁₂P₂
  • Function: A byproduct of sulfotransferase and selenotransferase reactions, regulating enzyme activity via feedback inhibition.
  • Key Difference : Lacks the chalcogen (Se/S) group, rendering it inactive in selenium/sulfur transfer but critical in metabolic regulation.

Data Table: Comparative Analysis of Phosphoadenylylated Metabolites

Compound Molecular Formula Chalcogen Group Key Metabolic Role Stability (Half-Life)
This compound C₁₀H₁₅N₅O₁₆P₂Se Selenium (SeO₄) Selenophosphate synthesis ~2 hours
PAPS C₁₀H₁₅N₅O₁₃P₂S Sulfur (SO₄) Sulfation reactions ~6 hours
APSe C₁₀H₁₄N₅O₁₂PSe Selenium (SeO₃) Precursor to selenophosphate ~30 minutes
PAP C₁₀H₁₄N₅O₁₂P₂ None Enzyme regulation ~1 hour

Research Findings and Mechanistic Insights

  • Selenium vs. Sulfur Reactivity: The larger atomic radius and lower electronegativity of selenium in this compound make it more nucleophilic than PAPS, enabling efficient selenophosphate synthesis under physiological conditions .
  • Metabolic Flux: this compound exhibits faster turnover than PAPS due to the instability of selenate intermediates, necessitating tight regulatory control to prevent cellular toxicity .
  • Enzymatic Specificity: Selenophosphate synthetase shows a 10-fold higher affinity for this compound compared to APSe, underscoring the importance of the 3'-phosphate group in substrate recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phosphoadenylylselenate
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